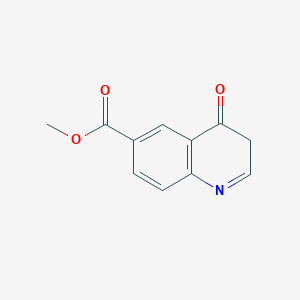

Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate

Description

Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a quinoline derivative characterized by a 4-oxo-3,4-dihydroquinoline core with a methyl ester substituent at the 6-position. The 4-oxo group and the ester functionality at position 6 contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding.

Properties

CAS No. |

648448-99-1 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 4-oxo-3H-quinoline-6-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-3,5-6H,4H2,1H3 |

InChI Key |

GXVCFLTXZYPUEU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation occurs predominantly at the sulfur or oxygen atoms in related quinoline derivatives. For Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate:

-

S-Methylation : Treatment with methyl iodide (CH₃I) in DMF at 50°C using triethylamine as a base yields 2-(methylthio) derivatives with >80% yield after crystallization .

-

O-Methylation : Stronger bases like NaH or K₂CO₃ promote oxygen methylation over nitrogen due to steric hindrance near the nitrogen atom. For example, methylation with CH₃I under these conditions produces 4-methoxy derivatives as the major product (80–99% yield) and minimal N-methylation (1–20% yield) .

| Base Used | Major Product (% Yield) | Minor Product (% Yield) | Conditions |

|---|---|---|---|

| Triethylamine | S-Methylation (>80%) | None | DMF, 50°C, 1 h |

| NaH/K₂CO₃ | O-Methylation (80–99%) | N-Methylation (1–20%) | DMF, reflux, 18 h |

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic structures:

-

Ring Closure : Reaction with potassium t-butoxide in t-butanol at 50°C facilitates cyclization, forming fused quinoline scaffolds (e.g., 1-cyclopropyl derivatives) .

-

Microwave-Assisted Cyclization : Microwave irradiation at >250°C in diphenyl ether with 2-chlorobenzoic acid as a catalyst yields ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (70% yield) .

Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis or substitution:

-

Ester to Hydrazide : Treatment with hydrazine hydrate in DMF at room temperature converts the methyl ester to a carbohydrazide derivative (80% yield) .

-

Acid-Catalyzed Hydrolysis : Hydrolysis with HCl/acetic acid generates the corresponding carboxylic acid, which is useful for further derivatization.

Substitution Reactions

The quinoline core participates in electrophilic and nucleophilic substitutions:

-

Halogenation : Iodination at position 3 can be achieved using iodine monochloride (ICl) in acetic acid, yielding iodo-substituted derivatives.

-

Nucleophilic Aromatic Substitution : Electron-withdrawing groups (e.g., carboxylate) activate the ring for substitutions with amines or thiols under basic conditions .

Mechanistic Insights

-

Regioselectivity in Methylation : Density functional theory (DFT) studies reveal that steric shielding of the nitrogen atom by the methylthio group directs methylation to the oxygen atom .

-

SN2 Mechanism : Alkylation proceeds via an SN2 pathway, with solvent polarity and base strength critically influencing reaction rates and product distribution .

Stability and Reaction Optimization

-

Thermal Stability : The compound remains stable under standard conditions but degrades above 250°C, necessitating controlled heating for high-temperature reactions .

-

Byproduct Minimization : Use of anhydrous solvents (e.g., DMF) and inert atmospheres reduces side reactions like oxidation or dimerization .

Scientific Research Applications

Pharmacological Properties

Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antibacterial Activity : Compounds derived from the quinoline structure have demonstrated effectiveness against a variety of bacterial strains by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for developing new antibiotics to combat resistant bacterial infections .

- Antiviral Properties : Research indicates that certain derivatives of this compound possess antiviral activity against hepatitis B virus. The theoretical and experimental evaluations suggest promising results in inhibiting viral replication .

- Anticancer Activity : The compound has shown potential in cancer treatment by interfering with the c-Myc/Max/DNA complex formation, which is vital for cancer cell proliferation. This action suggests that this compound could be developed into an anticancer agent .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Steric Influence : Substituents like the adamantyl group in ’s compound increase steric bulk, reducing solubility but improving metabolic stability.

- Functional Group Diversity : The ester group in the target compound contrasts with carboxamide () and pyrrolo-fused systems (), altering reactivity and bioavailability.

Spectroscopic and Crystallographic Data

Table 3: Spectroscopic Signatures

Key Findings :

- The target compound’s ester group would produce distinct IR stretches (~1700–1730 cm⁻¹) and NMR signals (OCH₃ at ~3.6–3.8 ppm).

- Crystallographic data from suggest that even minor structural changes (e.g., pyrrolo fusion) drastically alter packing motifs.

Biological Activity

Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound belongs to the quinoline family, which is known for various pharmacological properties. The synthesis typically involves the condensation of appropriate precursors followed by methylation processes. For instance, one study reported the synthesis through alkylation reactions using methyl iodide under controlled conditions, resulting in high yields of the desired compound .

2.1 Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that this compound can effectively inhibit HBV replication at concentrations as low as 10 µM . The mechanism appears to involve interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent.

2.2 Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, it significantly increases the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing the expression of anti-apoptotic factors like VEGFR-2 .

2.3 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating bacterial infections . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

3. Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

4. Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions between this compound and its biological targets. These studies often utilize docking simulations to assess binding affinities and elucidate potential mechanisms of action . The structural insights gained from these studies are crucial for optimizing the compound's efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : This compound is typically synthesized via cyclization of substituted tetrahydroquinoline precursors. For example, analogous protocols involve treating intermediates like chloroacetyl derivatives with Lewis acids (e.g., AlCl₃) in solvents such as 1,2-dichlorobenzene at elevated temperatures (~378 K), followed by neutralization and recrystallization . Yield optimization requires precise control of stoichiometry, reaction time, and purification techniques (e.g., column chromatography). Impurities often arise from incomplete cyclization or byproduct formation, necessitating rigorous NMR and MS validation .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The compound’s monoclinic system (space group P2₁/c) can be refined using SHELXL, which handles small-molecule crystallography with high precision . Data collection on diffractometers (e.g., CAD-4) and refinement parameters (e.g., R values < 0.05) ensure accuracy. Weak intermolecular interactions (C–H···π, C–H···O) are analyzed via ORTEP-3 for visualization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, methoxy groups (~δ 3.6–3.8 ppm) and carbonyl carbons (~δ 170 ppm) are diagnostic .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonded O–H/N–H vibrations .

- MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Discrepancies in isomer detection (e.g., cis/trans) require GC-MS or X-ray corroboration .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals guide supramolecular design?

- Methodological Answer : Graph set analysis (e.g., R²₂(8) motifs) identifies robust hydrogen-bond networks. For quinoline derivatives, π-stacking and C–H···O interactions often stabilize crystal packing. Computational tools (Mercury, CrystalExplorer) map these interactions, enabling predictive crystal engineering for drug co-crystals .

Q. What strategies resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?

- Methodological Answer :

- Dynamic vs. Static Disorder : NMR may average signals for flexible substituents, while X-ray captures static snapshots. For example, methyl group conformers in the pyrroloquinoline system require variable-temperature NMR or DFT calculations to reconcile discrepancies .

- Tautomeric Equilibria : Use pH-dependent NMR or IR to identify dominant tautomers. Crystallographic data often resolve ambiguities in keto-enol or lactam-lactim equilibria .

Q. How is this compound utilized in medicinal chemistry, and what pharmacokinetic parameters are optimized?

- Methodological Answer : As a quinoline core, it serves as a scaffold for antimalarial or anticancer agents. Key optimizations include:

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance membrane permeability .

- Metabolic Stability : Replace ester moieties with amides to reduce hydrolysis rates. In vitro assays (e.g., microsomal stability) validate modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.